molecular formula C13H14BrN3 B8165366 7-Bromo-2-(piperidin-1-yl)quinoxaline

7-Bromo-2-(piperidin-1-yl)quinoxaline

Cat. No.: B8165366
M. Wt: 292.17 g/mol
InChI Key: FYUPTQWDHNGKHC-UHFFFAOYSA-N
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Description

7-Bromo-2-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry. The presence of the bromine atom and the piperidine ring in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylene diamine. The process can be summarized as follows:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and fused heterocyclic compounds .

Scientific Research Applications

7-Bromo-2-(piperidin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(piperidin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-bromo-2-piperidin-1-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPTQWDHNGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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